Tert-butoxycarbonylamino-(4-hydroxy-2-methylphenyl)acetic acid methyl ester
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Overview
Description
Tert-butoxycarbonylamino-(4-hydroxy-2-methylphenyl)acetic acid methyl ester is a compound that belongs to the class of tert-butoxycarbonyl (Boc) protected amino acids. This compound is often used in organic synthesis due to its stability and reactivity. The Boc group is a common protecting group for amines in organic synthesis, which can be easily removed under acidic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butoxycarbonylamino-(4-hydroxy-2-methylphenyl)acetic acid methyl ester typically involves the protection of the amino group with a Boc group. One common method involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds. This method is more efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butoxycarbonylamino-(4-hydroxy-2-methylphenyl)acetic acid methyl ester can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: TFA in dichloromethane at room temperature.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Removal of the Boc group to yield the free amine.
Scientific Research Applications
Tert-butoxycarbonylamino-(4-hydroxy-2-methylphenyl)acetic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of tert-butoxycarbonylamino-(4-hydroxy-2-methylphenyl)acetic acid methyl ester primarily involves its role as a protecting group. The Boc group protects the amino functionality during various synthetic steps and can be selectively removed under acidic conditions to reveal the free amine. This selective protection and deprotection allow for the stepwise construction of complex molecules.
Comparison with Similar Compounds
Similar Compounds
- Tert-butoxycarbonylamino-(4-hydroxybutyric acid) methyl ester
- Tert-butoxycarbonylamino-(4-hydroxyphenyl)acetic acid methyl ester
- Tert-butoxycarbonylamino-(4-hydroxy-2-quinoline)acetic acid methyl ester
Uniqueness
Tert-butoxycarbonylamino-(4-hydroxy-2-methylphenyl)acetic acid methyl ester is unique due to the presence of both a Boc-protected amino group and a hydroxyl group on the aromatic ring. This combination allows for versatile reactivity and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C15H21NO5 |
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Molecular Weight |
295.33 g/mol |
IUPAC Name |
methyl 2-(4-hydroxy-2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
InChI |
InChI=1S/C15H21NO5/c1-9-8-10(17)6-7-11(9)12(13(18)20-5)16-14(19)21-15(2,3)4/h6-8,12,17H,1-5H3,(H,16,19) |
InChI Key |
RVZYEWKWUUNFPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C(C(=O)OC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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